molecular formula C11H13NO B3354717 5-Methoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 608519-36-4

5-Methoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No. B3354717
CAS RN: 608519-36-4
M. Wt: 175.23 g/mol
InChI Key: NBVLAPYSRWKZNV-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3,4-dihydroisoquinoline is a type of isoquinoline, a large group of natural products . It has a molecular formula of C11H13NO . It is a derivative of 1-Methyl-3,4-dihydroisoquinoline, which is a compound that has garnered significant attention due to its prevalence in many biologically active compounds .


Synthesis Analysis

The synthesis of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline and its derivatives often involves asymmetric transfer hydrogenation (ATH) of differently methoxy-substituted 1-methyl-3,4-dihydroisoquinolines . The reaction kinetics of two or three substrates at once was followed in situ by 1H NMR spectroscopy . A method originally developed for heterogeneous catalysis was used to evaluate the experimental data, providing selectivities of the catalysts to the particular substrates and affinity of these substrates to the active site .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline is characterized by a linear formula of C11H13NO . It is a derivative of 1-Methyl-3,4-dihydroisoquinoline, which has a linear formula of C10H11N .


Chemical Reactions Analysis

The chemical reactions involving 5-Methoxy-1-methyl-3,4-dihydroisoquinoline often involve competitive asymmetric transfer hydrogenation (ATH) of three differently methoxy-substituted 1-methyl-3,4-dihydroisoquinolines . The reaction kinetics of two or three substrates at once was followed in situ by 1H NMR spectroscopy .

Mechanism of Action

While the specific mechanism of action for 5-Methoxy-1-methyl-3,4-dihydroisoquinoline is not explicitly mentioned in the search results, it is known that isoquinoline derivatives have various therapeutic applications such as antipruritic and antispasmodic .

properties

IUPAC Name

5-methoxy-1-methyl-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVLAPYSRWKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666769
Record name 5-Methoxy-1-methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-3,4-dihydroisoquinoline

CAS RN

608519-36-4
Record name 3,4-Dihydro-5-methoxy-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608519-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, N-[2-(2-methoxy-phenyl)-ethyl]-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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